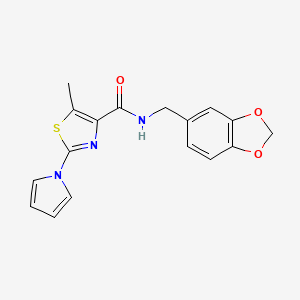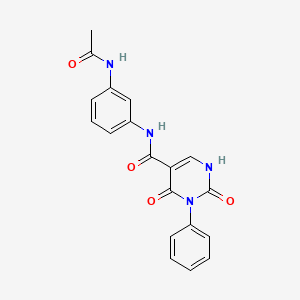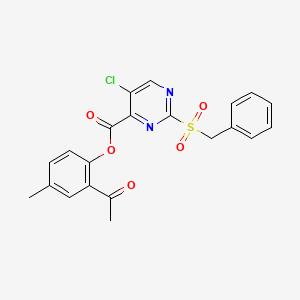
7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core with a hydroxy group at position 7, a morpholin-4-ylmethyl group at position 8, and a phenyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a chromone derivative, such as 7-hydroxychromone.
Functional Group Introduction: The morpholin-4-ylmethyl group is introduced at position 8 through a nucleophilic substitution reaction. This can be achieved by reacting the chromone derivative with morpholine and formaldehyde under basic conditions.
Phenyl Group Addition: The phenyl group is introduced at position 4 through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The chromone core can be reduced to form a dihydrochromone derivative.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-oxo-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromen-2-one
- 7-hydroxy-8-morpholin-4-ylmethyl-4-propyl-chromen-2-one
- 7-hydroxy-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one
Uniqueness
7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-ylmethyl group at position 8 and the phenyl group at position 4 differentiates it from other chromone derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H19NO4/c22-18-7-6-15-16(14-4-2-1-3-5-14)12-19(23)25-20(15)17(18)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2 |
InChI Key |
FCGWNQFUHAGGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11297153.png)
![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11297154.png)
![2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11297161.png)
![N-(2-fluorophenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11297171.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11297172.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11297188.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11297198.png)
![Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11297203.png)
![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11297211.png)

![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11297247.png)
![N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide](/img/structure/B11297255.png)
